molecular formula C5H4ClNO2S B1653994 2-(Chloromethyl)-5-nitrothiophene CAS No. 20898-86-6

2-(Chloromethyl)-5-nitrothiophene

Cat. No.: B1653994
CAS No.: 20898-86-6
M. Wt: 177.61 g/mol
InChI Key: KHXIFJKSANMLQD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-nitrothiophene is an organic compound that belongs to the class of nitrothiophenes It is characterized by the presence of a chloromethyl group and a nitro group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)-5-nitrothiophene can be synthesized through several methods. One common approach involves the chloromethylation of 5-nitrothiophene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-nitrothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Substitution: Various substituted thiophenes.

    Reduction: 2-(Chloromethyl)-5-aminothiophene.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

2-(Chloromethyl)-5-nitrothiophene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor to pharmacologically active agents.

    Material Science: It is used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-nitrothiophene depends on its chemical reactivity. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various synthetic applications. The nitro group can undergo reduction to form an amino group, which can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-nitrothiophene
  • 2-(Chloromethyl)-3-nitrothiophene
  • 2-(Bromomethyl)-5-nitrothiophene

Uniqueness

2-(Chloromethyl)-5-nitrothiophene is unique due to the specific positioning of the chloromethyl and nitro groups on the thiophene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(chloromethyl)-5-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXIFJKSANMLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503353
Record name 2-(Chloromethyl)-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20898-86-6
Record name 2-(Chloromethyl)-5-nitrothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20898-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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